2-(Phenylamino)butan-1-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
2-(Phenylamino)butan-1-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
2-(Phenylamino)butan-1-ol (CAS: 51170-06-0) is a highly versatile β-amino alcohol characterized by a butanol backbone functionalized with a phenylamino group. Its bifunctional nature—housing both a secondary amine and a primary hydroxyl group—makes it a privileged scaffold in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, downstream applications in heterocyclic construction, and step-by-step methodologies for its generation via modern photoredox catalysis.
Core Physicochemical Properties
Understanding the baseline properties of 2-(Phenylamino)butan-1-ol is critical for optimizing reaction conditions, solvent selection, and purification strategies. The presence of the hydrogen-bond donating and accepting groups (-OH and -NH) significantly influences its boiling point and solubility profile [1].
| Property | Value |
| Product Name | 2-(Phenylamino)butan-1-ol |
| IUPAC Name | 2-anilinobutan-1-ol |
| CAS Number | 51170-06-0 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.236 g/mol |
| SMILES String | CCC(CO)NC1=CC=CC=C1 |
| Predicted Density | 1.057 ± 0.06 g/cm³ |
| Predicted Boiling Point | 305.2 ± 15.0 °C |
| Appearance | Colorless liquid |
Data synthesized from authoritative chemical databases [1].
Structural Dynamics & Reactivity Profile
The chemical value of 2-(Phenylamino)butan-1-ol lies in its 1,2-amino alcohol (β-amino alcohol) motif. This structural arrangement provides bidentate coordination capabilities, making it an excellent ligand precursor for asymmetric catalysis.
Furthermore, the molecule exhibits orthogonal reactivity:
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Nucleophilic Substitution: The primary hydroxyl group can be selectively activated (e.g., via tosylation or mesylation) and substituted under basic conditions to form ethers.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using mild oxidants (e.g., Swern oxidation) to prevent over-oxidation or degradation of the sensitive amine.
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Acylation: The secondary amine acts as a potent nucleophile, readily reacting with acyl chlorides or anhydrides to yield stable amides.
Synthetic Methodologies
Historically, the synthesis of β-amino alcohols relied on the reduction of amino acids or the ring-opening of epoxides. However, modern synthetic routes for 2-(Phenylamino)butan-1-ol have evolved to prioritize atom economy and greener conditions.
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Reductive Amination: The classical approach involves the condensation of phenylacetone derivatives with ammonia, followed by catalytic hydrogenation.
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Aza-Henry Reaction: Utilizing nitroalkenes and anilines in the presence of chiral catalysts allows for the stereoselective formation of the β-amino alcohol backbone.
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Visible-Light-Induced N-Alkylation: Recent breakthroughs published in demonstrate a highly efficient, metal-free N-alkylation of anilines using 4-hydroxybutan-2-one under visible light, mediated by NH₄Br [2].
Fig 1: Primary synthetic pathways yielding 2-(Phenylamino)butan-1-ol.
Downstream Applications: Heterocyclic Construction
The proximity of the amine and alcohol groups facilitates rapid intramolecular cyclization, making 2-(Phenylamino)butan-1-ol a vital building block for nitrogen-containing heterocycles. These heterocycles are ubiquitous in pharmacologically active agents.
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Pyrrolidines: Achieved via intramolecular cyclization following the activation of the hydroxyl group.
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Oxazolidinones: Synthesized by reacting the β-amino alcohol with phosgene equivalents (e.g., 1,1'-Carbonyldiimidazole, CDI). The bifunctional nature allows sequential nucleophilic attack, closing the 5-membered carbamate ring.
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Benzoxazines: Formed via condensation reactions with various aldehydes or ketones.
Fig 2: Downstream heterocyclic framework construction from the β-amino alcohol core.
Pharmacological & Biological Relevance
Research indicates that derivatives of 2-(Phenylamino)butan-1-ol exhibit significant biological activity. The compound is actively studied for its potential to modulate neurotransmitter systems, making it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders [1]. Furthermore, the functionalized aniline core allows it to interact with various kinase targets, positioning it as a structural candidate in early-stage anti-cancer drug discovery pipelines.
Self-Validating Experimental Protocol: Visible-Light N-Alkylation
The following protocol details the metal-free, visible-light-induced N-alkylation of aniline to yield the 2-(Phenylamino)butan-1-ol framework. This methodology is designed as a self-validating system, ensuring high fidelity and reproducibility [2].
Materials & Reagents
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Aniline (1.0 equiv)
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4-hydroxybutan-2-one (1.2 equiv)
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Ammonium bromide (NH₄Br) (15 mol%)
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Methanol (MeOH), anhydrous
Step-by-Step Methodology
Step 1: Reaction Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, add aniline (1.0 mmol) and 4-hydroxybutan-2-one (1.2 mmol).
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Causality: A slight excess of the alcohol derivative ensures complete conversion of the aniline, preventing the difficult chromatographic separation of unreacted starting amine from the product.
Step 2: Addition of the Mediator Add NH₄Br (15 mol%) to the mixture.
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Causality: NH₄Br acts as a critical halide-based redox mediator. Under visible light, it facilitates single-electron transfer (SET) and hydrogen atom transfer (HAT) processes. This completely circumvents the need for expensive, toxic transition metal photocatalysts (like Ruthenium or Iridium) or complex basic ligands.
Step 3: Solvent Addition and Degassing Dissolve the mixture in 3.0 mL of anhydrous MeOH. Seal the tube and degas the solution via sparging with Argon for 15 minutes.
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Causality: Methanol is chosen as a polar protic solvent to stabilize the ionic transition states. Degassing is an absolute requirement; ambient triplet oxygen (³O₂) is a potent radical scavenger that will quench the excited state of the photocatalytic system, stalling the reaction and generating unwanted N-oxide byproducts.
Step 4: Photochemical Irradiation Place the Schlenk tube in a photoreactor equipped with Blue LEDs (450-460 nm). Stir vigorously at room temperature for 12–16 hours.
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Causality: Blue light provides the exact photon energy required to excite the mediator system without causing thermal degradation of the sensitive β-amino alcohol product, which can occur under harsh UV irradiation.
Step 5: Validation & Quality Control (Self-Validating Step) Pause irradiation and extract a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (3:1).
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Validation: The protocol validates its own progression when the starting aniline spot (lower Rf ) disappears, and a new, distinct UV-active spot (the N-alkylated product) emerges. If aniline remains, resume irradiation for 2 hours.
Step 6: Workup and Purification Quench the reaction with distilled water and extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
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Final Validation: Confirm the structure via ¹H NMR spectroscopy. The presence of aromatic protons at δ 6.5–7.2 ppm and the characteristic methylene protons adjacent to the hydroxyl group at roughly δ 3.4–3.8 ppm will definitively validate the successful synthesis of the 2-(Phenylamino)butan-1-ol core.
References
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Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances (RSC Publishing). Retrieved from:[Link]
